Heneicosapentaenoic Acid-d6

Beschreibung

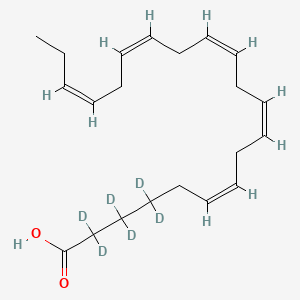

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H32O2 |

|---|---|

Molekulargewicht |

322.5 g/mol |

IUPAC-Name |

(6Z,9Z,12Z,15Z,18Z)-2,2,3,3,4,4-hexadeuteriohenicosa-6,9,12,15,18-pentaenoic acid |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i18D2,19D2,20D2 |

InChI-Schlüssel |

OQOCQFSPEWCSDO-HDCHGOIWSA-N |

Isomerische SMILES |

[2H]C([2H])(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C(=O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Heneicosapentaenoic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Heneicosapentaenoic Acid-d6 (HPA-d6), a deuterated form of Heneicosapentaenoic Acid (HPA). Its primary application is as an internal standard for the precise quantification of HPA in biological samples using mass spectrometry-based techniques.

Core Concepts

This compound is a stable isotope-labeled fatty acid. Due to its structural and chemical similarity to the endogenous analyte HPA, it co-elutes and ionizes similarly during chromatographic and mass spectrometric analysis. The known concentration of the added HPA-d6 allows for accurate correction of analytical variability, leading to reliable quantification of the target compound.[1]

Physicochemical Properties

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| Formal Name | 6Z,9Z,12Z,15Z,18Z-heneicosapentaenoic-3,3,4,4,5,5-d6 acid |

| Synonyms | FA 21:5-d6, HPA-d6 |

| Molecular Formula | C₂₁H₂₆D₆O₂[1] |

| Molecular Weight | 322.5 g/mol [1] |

| Purity | ≥99% deuterated forms (d₁-d₆)[1] |

| Property | Value |

| Formulation | A solution in ethanol |

| Storage | -20°C[1] |

| Stability | ≥ 2 years[1] |

| Solvent | Solubility |

| Ethanol | >100 mg/mL[2] |

| DMSO | >100 mg/mL[2] |

| Dimethylformamide | >100 mg/mL[2] |

| 0.15M Tris-HCl (pH 8.5) | >1 mg/mL[2] |

| PBS (pH 7.2) | <100 µg/mL[2] |

Biological Context of Heneicosapentaenoic Acid

While HPA-d6 itself is used as an analytical tool, its non-deuterated counterpart, HPA, has biological relevance. HPA is a 21:5 ω-3 fatty acid found in sources like green algae and fish oils.[2] It is structurally similar to eicosapentaenoic acid (EPA) but with an additional carbon at the carboxyl end.[2] Research indicates that HPA is incorporated into phospholipids (B1166683) and triacylglycerols and can inhibit the synthesis of arachidonic acid from linoleic acid.[1]

Metabolic relationship of HPA to EPA and Arachidonic Acid.

Experimental Protocols

The following is a representative protocol for the quantification of Heneicosapentaenoic Acid in biological samples using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite based on established methods for fatty acid analysis.[3][4][5]

1. Sample Preparation and Lipid Extraction

-

To a known quantity of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution.

-

Perform a lipid extraction using a suitable solvent system, such as a chloroform:methanol (B129727) mixture.

-

After vortexing and centrifugation to separate the phases, collect the organic layer containing the lipids.[5]

-

Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization

-

Hydrolyze the extracted lipids by adding a methanolic sodium hydroxide (B78521) solution and heating.

-

Methylate the resulting free fatty acids to form fatty acid methyl esters (FAMEs) by adding boron trifluoride in methanol and heating.[3]

-

Extract the FAMEs with a non-polar solvent like hexane.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for FAME analysis (e.g., DB-23).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a final temperature (e.g., 230°C) to ensure separation of different FAMEs.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

4. Quantification

-

Create a calibration curve by analyzing a series of standards containing known concentrations of HPA and a fixed concentration of HPA-d6.

-

Plot the ratio of the peak area of HPA to the peak area of HPA-d6 against the concentration of HPA.

-

Determine the concentration of HPA in the biological samples by interpolating their peak area ratios on the calibration curve.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. lipidmaps.org [lipidmaps.org]

- 6. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Heneicosapentaenoic Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Heneicosapentaenoic Acid-d6 (HPA-d6), a deuterated form of Heneicosapentaenoic Acid (HPA). HPA is an omega-3 fatty acid found in trace amounts in some marine sources.[1][2][3] This document details its chemical structure, and physical properties, and provides insights into its application in research, particularly as an internal standard in mass spectrometry-based analyses.

Chemical Structure and Properties

This compound is a polyunsaturated fatty acid with a 21-carbon chain containing five cis double bonds and six deuterium (B1214612) atoms. Its formal chemical name is 6Z,9Z,12Z,15Z,18Z-heneicosapentaenoic-3,3,4,4,5,5-d6 acid.[1] The deuteration at specific positions makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart, HPA, in complex biological matrices.[1][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₆D₆O₂ | [1][4] |

| Molecular Weight | 322.5 g/mol | [1] |

| Formal Name | 6Z,9Z,12Z,15Z,18Z-heneicosapentaenoic-3,3,4,4,5,5-d6 acid | [1] |

| Synonyms | FA 21:5-d6, HPA-d6 | [1] |

| CAS Number | 2692624-13-6 | [5] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |

| Formulation | Typically supplied as a solution in ethanol (B145695). | [1] |

| Solubility | - DMF: 100 mg/ml- DMSO: 100 mg/ml- Ethanol: 100 mg/ml- PBS (pH 7.2): < 100 µg/ml | [1][4] |

| Storage | Store at -20°C. | [6] |

| Stability | ≥ 2 years at -20°C. | [1] |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of HPA and other fatty acids. The following sections outline general experimental methodologies.

Sample Preparation for Lipidomic Analysis

The choice of sample preparation method is critical for accurate lipid analysis and depends on the biological matrix (e.g., plasma, tissues, cells).[2][6] Common methods include:

-

Liquid-Liquid Extraction (LLE): This is a widely used technique for separating lipids from other cellular components.[6]

-

Folch Method: Utilizes a chloroform (B151607):methanol (B129727) (2:1, v/v) solvent system.[7]

-

Bligh-Dyer Method: A modification of the Folch method using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system that is then converted to a two-phase system by adding more chloroform and water.[6]

-

Methyl-tert-butyl ether (MTBE) Extraction: An alternative that offers improved extraction of a broad range of lipid classes.[5]

-

-

Protein Precipitation (PPT): A simpler and faster method where a cold solvent, such as acetonitrile (B52724) or methanol, is added to the sample to precipitate proteins, leaving lipids in the supernatant.[7][8]

-

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and elute different lipid classes, allowing for fractionation and enrichment of target analytes.[3]

General Protocol for Liquid-Liquid Extraction of Fatty Acids from Plasma:

-

To a 100 µL plasma sample, add a known amount of this compound in ethanol as an internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.

-

Add 500 µL of water to induce phase separation and vortex again.

-

Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS or GC-MS analysis.

Quantification by LC-MS/MS

LC-MS/MS is a powerful technique for the sensitive and specific quantification of fatty acids.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.[8]

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is typically employed.[8]

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for fatty acid analysis.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.[9] The transitions for both the analyte (HPA) and the internal standard (HPA-d6) are monitored.

-

Quantification by GC-MS

GC-MS is another robust technique for fatty acid analysis, which typically requires derivatization of the fatty acids to increase their volatility.

-

Derivatization: Fatty acids are commonly converted to their methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters prior to GC-MS analysis.[10]

-

Gas Chromatography:

-

Column: A capillary column with a polar stationary phase is used for the separation of FAMEs.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the oven to elute the fatty acids based on their boiling points.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) or chemical ionization (CI) can be used.

-

Detection: The instrument is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized HPA and HPA-d6.

-

Biological Context and Signaling Pathways

Heneicosapentaenoic Acid, the non-deuterated form of HPA-d6, is structurally similar to eicosapentaenoic acid (EPA) and influences the metabolism of arachidonic acid (AA).[1][11] HPA has been shown to be a potent inhibitor of the conversion of linoleic acid to arachidonic acid.[1] Furthermore, HPA acts as a poor substrate for both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes but can inactivate prostaglandin (B15479496) H synthase (the enzyme responsible for the first step in the COX pathway).[1]

The diagram below illustrates the interaction of HPA with the arachidonic acid cascade.

References

- 1. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of exogenous arachidonic, eicosapentaenoic, and docosahexaenoic acids on the generation of 5-lipoxygenase pathway products by ionophore-activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of Heneicosapentaenoic Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Heneicosapentaenoic Acid-d6 (EPA-d6), a deuterated form of the essential omega-3 fatty acid. The incorporation of deuterium (B1214612) atoms at specific positions enhances its utility in various research applications, including metabolic studies, mass spectrometry-based quantification, and as an internal standard. This document outlines a proposed chemical synthesis route, detailed purification protocols, and relevant biological signaling pathways influenced by EPA.

Proposed Chemical Synthesis of this compound (EPA-d6)

The following is a proposed multi-step chemical synthesis for this compound, adapted from established methods for the synthesis of deuterated polyunsaturated fatty acids (PUFAs). This route is designed to introduce six deuterium atoms into the EPA molecule.

Synthesis Workflow Diagram

Caption: Proposed workflow for the chemical synthesis of EPA-d6.

Experimental Protocol: Proposed Synthesis of EPA-d6

This protocol is a representative example and may require optimization. All reactions should be conducted under an inert atmosphere (e.g., argon) and protected from light to prevent oxidation of the PUFAs.

Step 1: Reduction and Deuteration of a Precursor Ester

-

A suitable ester precursor of a C20 polyunsaturated fatty acid is dissolved in anhydrous tetrahydrofuran (B95107) (THF).

-

The solution is cooled to 0°C.

-

Lithium aluminum deuteride (B1239839) (LiAlD₄) is added portion-wise. The reaction introduces deuterium atoms at specific positions.

-

The reaction is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ethyl acetate, followed by water and a sodium hydroxide (B78521) solution.

-

The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the deuterated alcohol.

Step 2: Tosylation of the Deuterated Alcohol

-

The deuterated alcohol is dissolved in anhydrous dichloromethane (B109758) (DCM) and pyridine.

-

The solution is cooled to 0°C.

-

p-Toluenesulfonyl chloride (TsCl) is added, and the reaction is stirred overnight at room temperature.

-

The reaction is quenched with water, and the product is extracted with DCM.

-

The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated to give the tosylate intermediate.

Step 3: Coupling with a Sulfone Moiety

-

A suitable sulfone fragment is dissolved in anhydrous THF and cooled to -78°C.

-

n-Butyllithium is added dropwise to form the lithiated sulfone.

-

A solution of the tosylate intermediate in anhydrous THF is added to the lithiated sulfone.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated ammonium (B1175870) chloride solution, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.

Step 4: Desulfonylation

-

The sulfone coupling product is dissolved in anhydrous methanol.

-

Sodium amalgam is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield the desulfonylated intermediate.

Step 5: Hydrolysis to this compound

-

The desulfonylated ester intermediate is dissolved in a mixture of THF and water.

-

Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

The reaction mixture is acidified with dilute hydrochloric acid and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and isomers. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of PUFAs.

Purification Workflow Diagram

Caption: General workflow for the purification of EPA-d6 via HPLC.

Experimental Protocol: Preparative HPLC Purification

-

Column: A preparative reverse-phase C18 column is used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acetic or formic acid to improve peak shape) is typically employed.

-

Sample Preparation: The crude EPA-d6 is dissolved in a small volume of the mobile phase.

-

Injection and Fraction Collection: The sample is injected onto the column, and fractions are collected based on the UV chromatogram (detection is typically at 210-220 nm).

-

Analysis of Fractions: The collected fractions are analyzed by analytical HPLC or GC-MS to determine the purity of EPA-d6.

-

Solvent Removal: Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure at a low temperature to prevent degradation.

Quantitative Data

Table 1: Representative Yields for Deuterated PUFA Synthesis Steps

| Step | Reaction | Representative Yield (%) |

| 1 | Reduction & Deuteration | 80 - 90 |

| 2 | Tosylation | 70 - 85 |

| 3 | Coupling Reaction | 60 - 75 |

| 4 | Desulfonylation | 75 - 90 |

| 5 | Hydrolysis | 90 - 98 |

| Overall | - | ~30 - 45 |

Table 2: Representative Purity and Recovery from HPLC Purification of EPA

| Parameter | Value | Reference |

| Purity after Preparative HPLC | > 95% | [1] |

| Recovery from Preparative HPLC | 85 - 90% | [1] |

Biological Signaling Pathways of Eicosapentaenoic Acid

EPA is known to modulate various signaling pathways involved in inflammation and cellular proliferation. Understanding these pathways is crucial for researchers in drug development.

PI3K/Akt Signaling Pathway

EPA has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in inflammatory conditions and cancer.[2]

Caption: EPA's inhibitory effect on the PI3K/Akt signaling pathway.

Wnt/β-catenin Signaling Pathway

In the context of colon cancer, EPA has been demonstrated to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and stemness.[3][4]

Caption: EPA's suppressive role in the Wnt/β-catenin signaling pathway.

References

- 1. CN102391112B - Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents [patents.google.com]

- 2. Eicosapentaenoic acid inhibits TNF-alpha-induced Lnk expression in human umbilical vein endothelial cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omega-3 fatty acid is a potential preventive agent for recurrent colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Commercial Suppliers of Heneicosapentaenoic Acid-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Heneicosapentaenoic Acid-d6 (HPA-d6), its applications in research, and detailed methodologies for its use. HPA-d6 is the deuterated form of Heneicosapentaenoic Acid (HPA), an omega-3 fatty acid. Its primary application in a research setting is as an internal standard for the accurate quantification of HPA and other fatty acids in biological samples using mass spectrometry techniques.

Commercial Availability

Several chemical suppliers offer this compound for research purposes. The following table summarizes the key information for prominent suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |

| Cayman Chemical | This compound | 10570 | ≥99% deuterated forms (d1-d6) | A solution in ethanol | -20°C |

| Cenmed | Heneicosapentaenoic Acid D6 | 10570-25 | Not specified | Not specified | Not specified |

| MedChemExpress | This compound | HY-113433S | Not specified | Not specified | Powder: -20°C, 3 years; In solvent: -80°C, 6 months; -20°C, 1 month |

Experimental Protocols

This compound is an ideal internal standard for quantitative analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer.

Protocol 1: Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS using a Deuterated Internal Standard

This protocol outlines the extraction, derivatization, and analysis of fatty acids from biological matrices.[1]

1. Materials and Reagents:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution

-

Chloroform:Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample, add a precise amount of the this compound internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to induce phase separation.

-

Carefully transfer the lower organic phase to a new glass tube.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.

-

Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

4. GC-MS Analysis:

-

GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).

-

Oven Temperature Program: Optimize the temperature gradient to achieve good separation of FAMEs. A typical program might be: start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor characteristic ions for each FAME and for this compound methyl ester.

5. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the fatty acids in the biological samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantitative Analysis of Free Fatty Acids by LC-MS/MS using a Deuterated Internal Standard

This protocol is suitable for the analysis of free fatty acids without derivatization.

1. Materials and Reagents:

-

Biological sample (e.g., plasma)

-

This compound internal standard solution

-

Formic acid

-

LC-MS grade water

2. Sample Preparation:

-

In a microcentrifuge tube, combine the biological sample with a known amount of the this compound internal standard.

-

Add cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC Column: A reverse-phase C18 column is commonly used for fatty acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to separate the fatty acids of interest.

-

MS/MS Detector: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Define specific precursor-to-product ion transitions for each fatty acid and for this compound.

4. Quantification:

-

The quantification procedure is similar to the GC-MS method, using a calibration curve prepared with standards and the internal standard.

Signaling Pathways and Biological Context

While this compound is primarily a tool for analytical chemistry, understanding the biological roles of its non-deuterated counterpart, HPA, is crucial for interpreting research findings. HPA is an omega-3 fatty acid that can influence various cellular processes, including inflammation and cell signaling.

Inhibition of Arachidonic Acid Synthesis

Heneicosapentaenoic acid can inhibit the synthesis of arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid. This occurs through competition for the same desaturase and elongase enzymes involved in fatty acid metabolism. By reducing the cellular pool of AA, HPA can indirectly decrease the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

References

Heneicosapentaenoic Acid-d6 certificate of analysis

Technical Guide: Heneicosapentaenoic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (HPA-d6), a deuterated internal standard crucial for the accurate quantification of Heneicosapentaenoic Acid (HPA) in various biological matrices. HPA is an omega-3 fatty acid with a chemical structure similar to eicosapentaenoic acid (EPA), playing a role in lipid research and the study of fatty acid metabolism.[1][2]

Physicochemical Properties

This compound is a deuterated form of HPA, where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value |

| Formal Name | 6Z,9Z,12Z,15Z,18Z-heneicosapentaenoic-3,3,4,4,5,5-d6 acid |

| Chemical Formula | C₂₁H₂₆D₆O₂ |

| Molecular Weight | 322.5 g/mol |

| Purity | ≥98% |

| Deuterated Forms | ≥99% (d1-d6) |

| Supplied As | A solution in ethanol (B145695) |

| Storage | -20°C |

| Stability | ≥ 2 years |

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, as typically reported in a certificate of analysis.

| Parameter | Specification |

| Purity (by GC/LC-MS) | ≥ 98% |

| Deuterium Incorporation | ≥ 99% (d1-d6) |

| Concentration | Typically supplied as a 10 mg/mL solution in ethanol |

| Storage Temperature | -20°C |

| Long-term Stability | ≥ 2 years at -20°C |

Experimental Protocols

The analysis and quality control of this compound typically involve chromatographic and mass spectrometric techniques.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and concentration of this compound.

Methodology:

-

Sample Preparation: The ethanol solvent is evaporated under a gentle stream of nitrogen. The residue is then derivatized to form a volatile ester, typically a methyl ester (FAME), by reacting with a methylating agent (e.g., BF₃ in methanol).

-

GC Separation: The FAME derivative is injected into a gas chromatograph equipped with a capillary column (e.g., EC-wax, 30 m x 0.25 mm i.d.).[3] The oven temperature is programmed to ramp from an initial temperature (e.g., 50°C) to a final temperature (e.g., 220°C) to ensure separation of different fatty acid methyl esters.[3]

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the HPA-d6 methyl ester and any potential impurities.

-

Data Analysis: The purity is calculated by comparing the peak area of the HPA-d6 methyl ester to the total peak area of all detected compounds. The concentration is determined by comparing the response to a certified reference standard.

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the level of deuterium incorporation in this compound.

Methodology:

-

Sample Preparation: The sample is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration for LC-MS analysis.

-

LC Separation: The diluted sample is injected into a liquid chromatograph coupled to a mass spectrometer (LC-MS/MS).[3] A C18 reverse-phase column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid) to facilitate ionization.

-

MS Detection: The mass spectrometer is operated in full scan mode to observe the mass distribution of the molecular ions of HPA-d6.

-

Data Analysis: The relative abundance of the different deuterated forms (d1 to d6) is determined from the mass spectrum. The isotopic purity is calculated as the percentage of the desired d6 form relative to all deuterated and non-deuterated forms.

Visualizations

Workflow for Certificate of Analysis

The following diagram illustrates the typical workflow for generating a certificate of analysis for this compound.

Caption: Quality Control Workflow for this compound.

Application in Bioanalysis

This diagram shows the use of this compound as an internal standard in a typical bioanalytical workflow.

Caption: Use of HPA-d6 as an Internal Standard in Bioanalysis.

References

The Unseen Player: A Technical Guide to the Biological Significance of Heneicosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosapentaenoic acid (HPA), a 21-carbon omega-3 polyunsaturated fatty acid (PUFA), has long been a minor component in the analysis of marine lipids, often overshadowed by its well-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, emerging research is beginning to shed light on the unique and potent biological activities of HPA, suggesting its potential significance in human health and therapeutic development. This technical guide provides an in-depth exploration of the biological roles of HPA, with a focus on its metabolism, mechanisms of action, and physiological effects. We present a comprehensive review of the current scientific literature, including quantitative data on its effects, detailed experimental protocols for its study, and visualizations of its interactions within key signaling pathways. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals interested in the untapped potential of this lesser-known omega-3 fatty acid.

Introduction

Heneicosapentaenoic acid (21:5n-3) is an omega-3 fatty acid that is structurally similar to EPA (20:5n-3), with the key difference of an additional carbon in its acyl chain.[1][2][3] It is found in trace amounts in various marine sources, including fish oils and green algae such as B. pennata.[1][2][3] While its concentration in these sources is considerably lower than that of EPA and DHA, its distinct biological activities warrant closer investigation. This guide will delve into the known functions of HPA, highlighting its potent inhibitory effects on the arachidonic acid cascade and its emerging role in neuroprotection.

Metabolism and Incorporation into Lipids

HPA is incorporated into phospholipids (B1166683) and triacylglycerols in vivo with an efficiency comparable to that of EPA and DHA.[1][3] This indicates that despite its lower abundance, HPA can be readily utilized by cells and integrated into cellular membranes and lipid stores, where it can exert its biological effects.

Key Biological Activities and Mechanisms of Action

Inhibition of Arachidonic Acid Synthesis and Eicosanoid Production

One of the most significant biological activities of HPA is its potent inhibition of arachidonic acid (AA) synthesis from linoleic acid.[1][3] This inhibitory effect is stronger than that of EPA and DHA.[4] By reducing the available pool of AA, HPA can significantly dampen the production of pro-inflammatory eicosanoids, which are key mediators of inflammation.

Eicosanoids, including prostaglandins (B1171923) and thromboxanes, are synthesized from AA via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. HPA has been shown to be a poor substrate for both prostaglandin (B15479496) H synthase (PGHS), also known as cyclooxygenase (COX), and 5-lipoxygenase (5-LOX).[4][5] However, it rapidly inactivates PGHS, further contributing to the reduction of pro-inflammatory prostaglandin synthesis.[4][5]

Furthermore, HPA inhibits thromboxane (B8750289) synthesis in isolated platelets as efficiently as EPA.[4][5] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, and its inhibition is a key target for cardiovascular disease prevention.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective role of HPA. It has been identified as a metabolite of 2-hydroxy-docosahexaenoic acid (DHA-H), a molecule showing therapeutic promise in Alzheimer's disease models.[6] In studies using the 5xFAD mouse model of Alzheimer's disease, chronic oral administration of HPA was found to prevent cognitive decline.[6] The proposed mechanism involves the reduction of astrocytic mitochondrial activity and protection against NMDA-induced excitotoxicity.[6]

Quantitative Data

To facilitate comparison and further research, the following tables summarize the available quantitative data on the presence and activity of heneicosapentaenoic acid.

Table 1: Heneicosapentaenoic Acid (HPA) Content in Marine Sources

| Marine Source | HPA Content (% of total fatty acids) | Reference |

| Fish Oils (general) | Trace amounts | [1][2][3] |

| Green Alga (B. pennata) | Trace amounts | [1][2][3] |

Note: Specific quantitative data on HPA content in various marine oils and organisms is limited in the current literature. Further research is needed to establish a comprehensive database.

Table 2: Comparative Inhibitory Effects of HPA, EPA, and DHA

| Biological Effect | HPA | EPA | DHA | Reference |

| Inhibition of Arachidonic Acid Synthesis | Stronger inhibitor | Weaker inhibitor | Weaker inhibitor | [4] |

| Substrate for Prostaglandin H Synthase (COX) | Poor | - | - | [4][5] |

| Inactivation of Prostaglandin H Synthase (COX) | Rapid | Rapid | Rapid | [4][5] |

| Substrate for 5-Lipoxygenase (5-LOX) | Poor | - | - | [4][5] |

| Inhibition of Thromboxane Synthesis in Platelets | As efficient as EPA | Efficient | - | [4][5] |

Note: "-" indicates that direct comparative data for that specific fatty acid was not available in the cited sources.

Detailed Experimental Protocols

Fatty Acid Analysis in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and analysis of fatty acids, including HPA, from biological samples.

Objective: To extract and quantify the fatty acid composition of a biological sample.

Materials:

-

Biological sample (e.g., tissue, cells, oil)

-

Chloroform/methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

BF3-methanol solution (14%)

-

Internal standard (e.g., C17:0)

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the biological sample in a chloroform/methanol (2:1, v/v) mixture.

-

Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture and collect the lower organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add a known amount of internal standard to the extracted lipids.

-

Add BF3-methanol solution and heat at 100°C for 30 minutes.

-

Cool the mixture and add hexane and water.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer into the GC-MS.

-

Use a temperature program to separate the FAMEs based on their boiling points and polarity.

-

Identify the individual FAMEs by comparing their mass spectra and retention times with those of known standards.

-

Quantify the fatty acids by comparing the peak areas of the analytes to the peak area of the internal standard.

-

In Vitro Assay for Thromboxane B2 (TXB2) Synthesis in Isolated Platelets

This protocol describes a method to assess the inhibitory effect of HPA on platelet thromboxane synthesis.

Objective: To measure the production of TXB2, a stable metabolite of thromboxane A2, in isolated platelets in the presence and absence of HPA.

Materials:

-

Human whole blood

-

Acid-citrate-dextrose (ACD) solution

-

Prostacyclin (PGI2)

-

Tyrode's buffer

-

Collagen or thrombin (platelet agonists)

-

Heneicosapentaenoic acid (HPA)

-

Thromboxane B2 ELISA kit

-

Platelet-rich plasma (PRP) preparation by centrifugation

Procedure:

-

Platelet Isolation:

-

Collect human whole blood into tubes containing ACD solution.

-

Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).

-

Add PGI2 to the PRP to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a high speed to pellet the platelets.

-

Resuspend the platelet pellet in Tyrode's buffer.

-

-

Inhibition Assay:

-

Pre-incubate aliquots of the washed platelets with different concentrations of HPA (or vehicle control) for a specified time.

-

Stimulate platelet activation and thromboxane synthesis by adding a platelet agonist (e.g., collagen or thrombin).

-

Incubate for a defined period to allow for TXA2 synthesis and its conversion to TXB2.

-

Stop the reaction by adding a stopping reagent or by placing the samples on ice.

-

Centrifuge to pellet the platelets and collect the supernatant.

-

-

TXB2 Quantification:

-

Measure the concentration of TXB2 in the supernatant using a commercial Thromboxane B2 ELISA kit, following the manufacturer's instructions.

-

Construct a standard curve and determine the TXB2 concentrations in the samples.

-

Calculate the percentage inhibition of TXB2 synthesis at each HPA concentration.

-

Assessment of Cognitive Function in 5xFAD Mice using the Morris Water Maze

This protocol outlines the Morris water maze test, a widely used behavioral assay to evaluate spatial learning and memory in mouse models of Alzheimer's disease.

Objective: To assess the effect of HPA treatment on cognitive deficits in 5xFAD mice.

Materials:

-

5xFAD transgenic mice and wild-type littermates

-

Heneicosapentaenoic acid (HPA) formulated for oral administration

-

Morris water maze (a circular pool filled with opaque water)

-

Submerged escape platform

-

Visual cues placed around the room

-

Video tracking system and software

Procedure:

-

Animal Treatment:

-

Administer HPA or vehicle control to the mice daily via oral gavage for a predetermined period (e.g., several weeks or months).

-

-

Morris Water Maze Task:

-

Acquisition Phase (Spatial Learning):

-

For several consecutive days, place each mouse in the water maze at different starting locations and allow it to find the hidden escape platform.

-

Record the time taken to find the platform (escape latency) and the path taken.

-

If the mouse fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

-

Probe Trial (Memory Retention):

-

On the day after the last acquisition trial, remove the platform from the pool.

-

Place each mouse in the maze and allow it to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

-

Data Analysis:

-

Analyze the escape latencies during the acquisition phase to assess learning.

-

Analyze the data from the probe trial to evaluate memory retention.

-

Compare the performance of HPA-treated 5xFAD mice with that of vehicle-treated 5xFAD mice and wild-type controls.

-

Signaling Pathways and Experimental Workflows

Inhibition of the Arachidonic Acid Cascade by Heneicosapentaenoic Acid

The following diagram illustrates the points at which HPA is proposed to interfere with the synthesis of pro-inflammatory eicosanoids from arachidonic acid.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

This diagram outlines the general workflow for assessing the inhibitory activity of a compound on an enzyme in vitro.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram illustrates the workflow for an in vivo study investigating the neuroprotective effects of a test compound in an animal model of neurodegenerative disease.

Conclusion and Future Directions

Heneicosapentaenoic acid, though a minor component of marine lipids, demonstrates significant and distinct biological activities. Its potent inhibition of arachidonic acid synthesis and the production of pro-inflammatory eicosanoids, coupled with its emerging neuroprotective effects, position HPA as a promising candidate for further investigation in the context of inflammatory diseases and neurodegeneration.

Future research should focus on several key areas:

-

Quantitative Analysis: Comprehensive analysis of HPA content in a wider range of marine organisms and oils is needed to identify richer sources.

-

Dose-Response Studies: Detailed in vitro and in vivo studies are required to establish precise dose-response relationships and IC50 values for its various biological effects.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying HPA's neuroprotective effects is crucial.

-

Clinical Relevance: Ultimately, clinical trials are needed to evaluate the therapeutic potential of HPA in human health and disease.

This technical guide provides a foundation for the continued exploration of heneicosapentaenoic acid. As research in this area expands, a clearer picture of the biological significance of this once-overlooked omega-3 fatty acid will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. arborassays.com [arborassays.com]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Heneicosapentaenoic Acid in Biological Matrices using Heneicosapentaenoic Acid-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Heneicosapentaenoic Acid (HPA) in biological samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Heneicosapentaenoic Acid-d6 (HPA-d6), is utilized. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). This method is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of this odd-chain omega-3 fatty acid.

Introduction

Heneicosapentaenoic Acid (HPA, 21:5, n-3) is an odd-chain omega-3 polyunsaturated fatty acid (PUFA) found in some marine organisms. While less abundant than other well-known omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), HPA is gaining interest for its potential role in lipid metabolism and cellular signaling. Accurate quantification of HPA in biological matrices such as plasma, serum, and cell cultures is crucial for understanding its physiological and pathological significance.

LC-MS/MS has become the gold standard for the analysis of fatty acids due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest level of accuracy and precision. HPA-d6 is an ideal internal standard as it co-elutes with the unlabeled HPA and exhibits identical ionization and fragmentation behavior, differing only in mass.

Experimental Protocols

Materials and Reagents

-

Heneicosapentaenoic Acid (HPA) analytical standard

-

This compound (HPA-d6) internal standard

-

LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water

-

Formic acid (LC-MS grade)

-

Hexane (B92381) (HPLC grade)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of HPA and HPA-d6 in ethanol.

-

Working Standard Solutions: Serially dilute the HPA primary stock solution with methanol:water (1:1, v/v) to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the HPA-d6 primary stock solution with methanol:water (1:1, v/v).

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 100 µL aliquot of the sample, add 10 µL of the 100 ng/mL HPA-d6 internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 500 µL of hexane and vortex for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 0-1 min: 60% B; 1-8 min: 60-95% B; 8-10 min: 95% B; 10.1-12 min: 60% B |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Heneicosapentaenoic Acid (HPA) | 315.2 | 271.2 | 100 | -15 |

| This compound (HPA-d6) | 321.2 | 277.2 | 100 | -15 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

The use of HPA-d6 as an internal standard allows for the generation of highly reliable quantitative data. The following tables represent typical performance characteristics of this method.

Table 2: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| HPA | 1 - 1000 | > 0.995 | 1 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| 5 | 98.5 | 6.2 | 97.9 | 7.5 |

| 50 | 101.2 | 4.5 | 102.1 | 5.8 |

| 500 | 99.8 | 3.1 | 100.5 | 4.2 |

Table 4: Recovery

| Analyte | Mean Recovery (%) | %RSD |

| HPA | 92.3 | 8.1 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of HPA.

Caption: Simplified eicosanoid signaling pathway.

Application Notes and Protocols for the Quantification of Fatty Acids Using Heneicosapentaenoic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of fatty acids in biological matrices is critical for understanding their roles in health and disease, and for the development of novel therapeutics. Fatty acids are not only essential components of cellular membranes and energy storage molecules but also act as potent signaling molecules in a variety of physiological and pathological processes. This document provides detailed application notes and protocols for the quantitative analysis of a panel of fatty acids using Heneicosapentaenoic Acid-d6 (EPA-d6) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like EPA-d6 is paramount for correcting sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and reproducibility.[1]

Principle of the Method

This method utilizes the stable isotope dilution technique for the accurate quantification of fatty acids. A known amount of a deuterated fatty acid, in this case, EPA-d6, is added to the biological sample at the beginning of the sample preparation process. This internal standard is chemically and physically analogous to the endogenous fatty acids of interest. By determining the ratio of the peak area of the endogenous fatty acid to the peak area of the deuterated internal standard, precise quantification can be achieved, as this ratio remains constant even if there is sample loss during the extraction and derivatization steps.

The general workflow for this quantitative analysis involves the following key steps:

-

Sample Preparation and Lipid Extraction: Homogenization of the biological sample (e.g., plasma, tissue) and subsequent extraction of the total lipid content.

-

Saponification: Hydrolysis of complex lipids (e.g., triglycerides, phospholipids) to release the constituent free fatty acids.

-

LC-MS/MS Analysis: Separation of the fatty acids using reverse-phase liquid chromatography and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Calculation of the concentration of each fatty acid based on the measured peak area ratios against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade methanol, chloroform, hexane (B92381), isopropanol, and acetonitrile. LC-MS grade water.

-

Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), ammonium (B1175870) acetate.

-

Internal Standard: this compound (EPA-d6) solution of a known concentration.

-

Analytical Standards: High-purity standards of the fatty acids to be quantified (e.g., arachidonic acid (AA), docosahexaenoic acid (DHA), eicosapentaenoic acid (EPA), linoleic acid (LA), alpha-linolenic acid (ALA), etc.).

-

Biological Matrix: Plasma, serum, tissue homogenate, or cell lysates.

Sample Preparation: Lipid Extraction and Saponification

This protocol is adapted from established methods for lipid extraction and hydrolysis.

-

Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell samples, proceed directly to the next step.

-

Internal Standard Spiking: To a known volume or weight of the sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of the EPA-d6 internal standard solution.

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds and then centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

-

Saponification:

-

Reconstitute the dried lipid extract in 1 mL of 0.5 M methanolic KOH.

-

Incubate the mixture at 60°C for 30 minutes to hydrolyze the ester linkages and release the free fatty acids.

-

After cooling to room temperature, acidify the solution by adding 0.5 mL of 1 M HCl to protonate the fatty acid salts.

-

-

Free Fatty Acid Extraction:

-

Add 2 mL of hexane to the acidified solution to extract the free fatty acids.

-

Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer to a new tube.

-

Repeat the hexane extraction step to maximize the recovery of fatty acids.

-

Dry the pooled hexane extracts under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried fatty acid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 80% methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific instrument being used.

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 2 mM ammonium acetate.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to resolve the fatty acids of interest. For example, starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic fatty acids.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each fatty acid and for EPA-d6 need to be determined and optimized.

-

Data Presentation

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of several key polyunsaturated fatty acids using deuterated internal standards, including EPA-d5 (a close analog to EPA-d6).

Table 1: Optimized MRM Transitions and Method Detection Limits [2][3][4][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (nmol/L) | LOQ (nmol/L) |

| Alpha-Linolenic Acid (ALA) | 277.2 | 277.2 | 4.08 | 0.8 | 2.4 |

| Arachidonic Acid (ARA) | 303.2 | 259.3 | 4.60 | 3.28 | 13.14 |

| Docosahexaenoic Acid (DHA) | 327.2 | 283.3 | 4.05 | 0.8 | 2.4 |

| Eicosapentaenoic Acid (EPA) | 301.2 | 257.3 | 3.83 | 2.02 | 6.12 |

| Linoleic Acid (LA) | 279.2 | 279.2 | 5.07 | 10.7 | 285.26 |

| EPA-d5 (Internal Standard) | 306.2 | 262.3 | 3.81 | N/A | N/A |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data is representative of a validated method.

Table 2: Method Validation Summary [2]

| Parameter | Result |

| Linearity (R²) | ≥ 0.995 for all analytes |

| Accuracy (RSD%) | 4.9% - 6.2% |

| Intra-day Precision (RSD%) | < 8% |

| Inter-day Precision (RSD%) | < 13% |

| Recovery Reproducibility (RSD%) | 3.3% - 11% |

RSD: Relative Standard Deviation. These values indicate a high degree of accuracy, precision, and reproducibility for the method.

Visualizations

Experimental Workflow

Caption: Workflow for fatty acid quantification using EPA-d6.

Eicosanoid Biosynthesis Pathway

Caption: Simplified eicosanoid biosynthesis pathway.

Docosahexaenoic Acid (DHA) Signaling in Neurons

Caption: DHA signaling pathways in neuronal cells.

References

- 1. benchchem.com [benchchem.com]

- 2. msacl.org [msacl.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | MDPI [mdpi.com]

- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Quantification of Eicosapentaenoic Acid in Plasma Samples Using Heneicosapentaenoic Acid-d6 as an Internal Standard

Application Note

This document provides a detailed protocol for the quantitative analysis of eicosapentaenoic acid (EPA) in human plasma samples using Heneicosapentaenoic Acid-d6 (EPA-d6) as an internal standard. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. This protocol is intended for researchers, scientists, and drug development professionals involved in lipidomic analysis and clinical research.

Introduction

Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid that plays a crucial role in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. Accurate quantification of EPA in plasma is essential for clinical diagnostics, nutritional studies, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This protocol details a robust method for the determination of both free and total EPA concentrations in plasma.

Principle

This method involves the addition of a known amount of EPA-d6 to a plasma sample. For total EPA measurement, the plasma lipids are first subjected to alkaline hydrolysis to release esterified fatty acids. The fatty acids are then extracted using a liquid-liquid extraction procedure. The extracted analytes are subsequently analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of endogenous EPA to the EPA-d6 internal standard against a calibration curve prepared with known concentrations of EPA.

Materials and Reagents

-

This compound (EPA-d6)

-

Eicosapentaenoic acid (EPA) standard

-

LC-MS/MS grade methanol (B129727), acetonitrile, isopropanol, and hexane

-

Potassium hydroxide (B78521) (KOH)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (EDTA)

Equipment

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Experimental Protocols

Preparation of Standard Solutions

-

EPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of EPA standard and dissolve it in 10 mL of methanol.

-

EPA-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of EPA-d6 and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the EPA stock solution with methanol to achieve concentrations ranging from 0.005 µg/mL to 10 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the EPA-d6 stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

-

Plasma Sample Collection: Collect blood samples in EDTA-containing tubes and centrifuge at 3000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.[2]

-

Internal Standard Spiking: To 100 µL of plasma sample in a glass tube, add 10 µL of the 10 µg/mL EPA-d6 internal standard working solution.

-

Protein Precipitation and Lipid Extraction: Add 1 mL of a hexane/isopropanol (3:2, v/v) mixture to the plasma sample. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: For the analysis of free EPA, reconstitute the dried extract in 100 µL of 80% methanol. For total EPA analysis, proceed to the hydrolysis step.

Alkaline Hydrolysis (for Total EPA Measurement)

-

To the dried lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.

-

Incubate the mixture at 80°C for 30 minutes to hydrolyze the esterified fatty acids.

-

Allow the tubes to cool to room temperature.

-

Neutralize the reaction by adding 10 µL of formic acid.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Gradient | 0-0.5 min, 40% B; 0.5-2.5 min, 90% B; 2.5-3.5 min, 90% B; 3.5-3.6 min, 40% B; 3.6-5.0 min, 40% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 1.5 kV |

| Source Temperature | 140°C |

| Desolvation Gas Temperature | 600°C |

| Desolvation Gas Flow | 1000 L/h |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| EPA | 301.2 | 257.2 |

| EPA-d6 | 307.2 | 263.2 |

Note: The exact mass transitions for EPA-d6 are predicted based on the addition of 6 daltons to the parent and a corresponding shift in the fragment ion. These may need to be optimized on the specific instrument used.

Data Presentation

Calibration Curve Parameters

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| EPA | 0.005 - 10 | > 0.99 |

Method Validation Parameters

| Parameter | Result |

| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L[3] |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Recovery of EPA-d5 (similar to d6) | >90%[3] |

The quantitative data presented is a summary derived from similar published methods for EPA analysis in plasma and should be validated for the specific laboratory conditions.[3][4]

Mandatory Visualizations

Caption: Experimental workflow for the analysis of EPA in plasma.

Caption: Simplified metabolic pathways of Eicosapentaenoic Acid (EPA).[5]

References

- 1. Mass Spectrometric Analysis of Oxidized Eicosapentaenoic Acid Sodium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma fatty acids analysis [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous quantification of total eicosapentaenoic acid, docosahexaenoic acid and arachidonic acid in plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

Application Notes and Protocols for Optimal Spiking of Heneicosapentaenoic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosapentaenoic Acid (HPA), a 21:5 ω-3 fatty acid, is structurally similar to eicosapentaenoic acid (EPA) with an additional carbon at the carboxyl end. This subtle difference makes it a valuable tool for studying the metabolic pathways and physiological effects of ω-3 fatty acids. Heneicosapentaenoic Acid-d6 (EPA-d6) is the deuterated form of HPA and serves as an ideal internal standard for the accurate quantification of EPA and other related fatty acids in complex biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like EPA-d6 is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantitative analysis.

This document provides detailed application notes and protocols for determining the optimal concentration of EPA-d6 for spiking in various biological samples. It includes guidelines for preparing stock and working solutions, sample preparation procedures, and recommended spiking concentrations for different matrices and analytical platforms.

Data Presentation: Quantitative Parameters for EPA-d6 Spiking

The optimal spiking concentration of EPA-d6 is dependent on the biological matrix, the expected concentration of the endogenous analyte (e.g., EPA), and the sensitivity of the analytical instrument. The following tables summarize recommended starting concentrations and relevant quantitative data from published methodologies. It is recommended to optimize these concentrations for your specific application.

Table 1: Recommended EPA-d6 Spiking Concentrations for Different Biological Matrices

| Biological Matrix | Analytical Method | Recommended Spiking Concentration of EPA-d6 | Analyte Concentration Range | Reference(s) |

| Human Plasma | LC-MS/MS | 10 µL of 10 µg/mL solution added to 100 µL plasma | 0.0032 - 2 µg/mL (for EPA) | |

| Human Plasma | GC-MS | 100 µL of a 0.25 ng/µL (25 ng total) standard mix | Not specified | [1] |

| Cell Culture (e.g., ~0.5 million cells) | GC-MS | 100 µL of a 0.25 ng/µL (25 ng total) standard mix | Not specified | [1] |

| Tissue Homogenate (e.g., rat liver) | GC-MS | 100 µL of a 0.25 ng/µL (25 ng total) standard mix | Empirically determined | [1] |

Table 2: Method Validation Parameters using Deuterated Fatty Acid Internal Standards

| Parameter | Typical Acceptance Criteria | Example Data (using deuterated fatty acid IS) | Reference(s) |

| Linearity (R²) | ≥ 0.99 | > 0.997 | |

| Accuracy (% Recovery) | 80 - 120% | 82.4% to 101.0% | |

| Precision (% RSD) | < 15% | Intra-day: 3.2% - 12.0%, Inter-day: 5.4% - 13.4% | |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 2.4 - 285.3 nmol/L (for various fatty acids) |

Experimental Protocols

Preparation of EPA-d6 Stock and Working Solutions

Materials:

-

This compound (EPA-d6) standard

-

High-purity solvent (e.g., ethanol, methanol, or chloroform)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Calibrated pipettes

-

Amber glass vials for storage

Protocol:

-

Stock Solution (e.g., 1 mg/mL):

-

Allow the EPA-d6 standard to equilibrate to room temperature before opening.

-

Accurately weigh a precise amount of the EPA-d6 standard.

-

Quantitatively transfer the standard to a volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the standard completely.

-

Once dissolved, bring the solution to the final volume with the solvent.

-

Mix the solution thoroughly by inverting the flask multiple times.

-

Transfer the stock solution to an amber glass vial, purge with an inert gas (e.g., nitrogen or argon), and store at -20°C or lower for long-term stability.

-

-

Working Solutions (e.g., 10 µg/mL):

-

Allow the stock solution to equilibrate to room temperature.

-

Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.

-

Dilute to the final volume with the appropriate solvent.

-

Prepare working solutions fresh as needed to minimize degradation and adsorption to container surfaces.

-

Protocol for Spiking EPA-d6 in Biological Samples (General Procedure)

This protocol provides a general workflow for lipid extraction and analysis. Specific steps may need to be optimized based on the sample type and analytical method.

Materials:

-

Biological sample (e.g., plasma, cell pellet, tissue homogenate)

-

EPA-d6 working solution

-

Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol, hexane)

-

Reagents for saponification and derivatization (e.g., potassium hydroxide (B78521), hydrochloric acid, derivatizing agent like BF3-methanol or PFBBr)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Protocol:

-

Sample Homogenization:

-

Plasma: Use directly.

-

Cell Pellets: Resuspend in a suitable buffer or solvent.

-

Tissues: Homogenize in an appropriate buffer on ice.

-

-

Internal Standard Spiking:

-

To a known amount of the homogenized sample, add a precise volume of the EPA-d6 working solution. The amount added should be within the linear range of the instrument and ideally at a concentration similar to the expected endogenous analyte concentration.

-

-

Lipid Extraction (Folch Method Example):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the spiked sample.

-

Vortex thoroughly to ensure complete mixing.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification (to release free fatty acids):

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.

-

Incubate at a specified temperature (e.g., 60°C) for a defined time to hydrolyze ester bonds.

-

-

Derivatization (for GC-MS analysis):

-

Acidify the solution with hydrochloric acid.

-

Extract the free fatty acids with hexane (B92381).

-

Evaporate the hexane and add a derivatizing agent (e.g., 14% boron trifluoride in methanol).

-

Incubate to form fatty acid methyl esters (FAMEs).

-

-

LC-MS/MS or GC-MS Analysis:

-

Reconstitute the final sample in a suitable solvent for injection.

-

Analyze the samples alongside a calibration curve prepared with known concentrations of the non-deuterated analyte and a constant concentration of the EPA-d6 internal standard.

-

Mandatory Visualizations

Caption: Experimental workflow for fatty acid quantification using EPA-d6.

Caption: Simplified Eicosanoid Biosynthesis Pathway involving EPA.

References

Application Notes and Protocols for Heneicosapentaenoic Acid-d6 Detection by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Heneicosapentaenoic Acid-d6 (EPA-d6) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited direct literature on the mass spectrometric parameters for this compound, this guide also provides parameters for its non-deuterated analogue, Heneicosapentaenoic Acid (21:5n3), and recommends the use of the more readily documented Eicosapentaenoic Acid-d5 (EPA-d5) as a suitable internal standard.

Introduction

Heneicosapentaenoic Acid (HPA) is a C21:5 omega-3 polyunsaturated fatty acid. Its deuterated form, this compound (EPA-d6), is an ideal internal standard for stable isotope dilution mass spectrometry, a highly accurate and precise method for quantification. This technique is crucial in various research areas, including lipidomics, nutritional science, and drug development, for tracking the metabolism and distribution of HPA.

This application note details the sample preparation, liquid chromatography, and mass spectrometry conditions for the sensitive and specific detection of Heneicosapentaenoic Acid, using a deuterated internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended for the cleanup and concentration of fatty acids from biological matrices such as plasma or serum.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

Internal Standard Spiking Solution (this compound or EPA-d5 in ethanol)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetonitrile (ACN)

-

Hexane

-

Isopropanol

-

Formic Acid (FA)

-

SPE Cartridges (e.g., C18, 100 mg)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw biological samples on ice.

-

Spike the sample with the internal standard solution to a final concentration appropriate for the expected analyte levels.

-

Add 1 mL of a hexane/isopropanol mixture (3:2, v/v) to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 3-6) and combine the organic layers.